1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound comprising two 1,2,4-triazole rings connected via a methylene bridge. The 4-methyl substituent on one triazole and the 3-amine group on the other contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-4-9-10-5(12)2-13-3-8-6(7)11-13/h3-4H,2H2,1H3,(H2,7,11) |
InChI Key |
GUGIGMRATBBFNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis typically begins with hydrazine derivatives reacting with suitable precursors such as thiosemicarbazides or hydrazides, which undergo cyclization to form the 1,2,4-triazole ring. For example, the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide leads to 1,2,4-triazole-3-thione intermediates, which are key precursors for further functionalization.
Methylation and Aminomethylation Steps
Methylation at the 4-position of the triazole ring is achieved by alkylation using methyl iodide or other methylating agents in the presence of bases such as sodium ethoxide or potassium hydroxide. This step introduces the 4-methyl substituent on the triazole nucleus.
The aminomethyl group at the 3-position is introduced by reaction of the triazole ring with formaldehyde and ammonia or amine sources, often via Mannich-type reactions or nucleophilic substitution of halomethyl intermediates. This leads to the formation of the 1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine structure.
Cyclization and Functional Group Transformations
Some synthetic routes involve the formation of mercapto-1,2,4-triazole intermediates, which upon alkylation and subsequent substitution reactions yield the desired aminomethyl derivatives. For example, refluxing hydrazine hydrate with oxadiazole or thiadiazole intermediates in ethanol facilitates ring closure and functional group transformations necessary for the target compound.
Detailed Preparation Methodology
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + carbon disulfide + KOH, reflux in ethanol | Formation of 4-amino-1,2,4-triazole-3-thione intermediate | 60-70 | Intermediate characterized by NMR and MS |
| 2 | Methyl iodide + base (NaOEt or KOH), reflux | Methylation at 4-position of triazole ring | 65-75 | Methylated triazole confirmed by NMR (δ 2.10 ppm for CH3) |
| 3 | Formaldehyde + amine source, reflux in ethanol | Aminomethylation at 3-position | 50-60 | Mannich reaction or nucleophilic substitution |
| 4 | Purification by recrystallization from ethanol | Isolation of pure this compound | - | Final compound characterized by elemental analysis, NMR, and MS |
Reaction Mechanism Insights
- The initial cyclization involves nucleophilic attack of hydrazine nitrogen on electrophilic carbon centers, facilitating ring closure.
- Methylation proceeds via nucleophilic substitution where the triazole nitrogen attacks methyl iodide.
- Aminomethylation involves formation of an iminium intermediate from formaldehyde and amine, which is then attacked by the triazole ring.
Characterization and Analytical Data
The synthesized compound and intermediates are typically characterized by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals at δ ~2.10 ppm for methyl protons on the triazole ring.
- Signals for CH2 linking the two triazole rings appear around δ 3.5-4.5 ppm.
- Amino protons appear as broad singlets exchangeable with D2O.
-
- Molecular ion peak consistent with the molecular weight of the target compound (~m/z 150-200 depending on exact substitution).
-
- Carbon, hydrogen, and nitrogen content closely matching calculated values for the compound formula.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide + CS2 + KOH cyclization | Hydrazine hydrate, carbon disulfide, KOH | Reflux in ethanol, 6-9 h | High yield, straightforward cyclization | Requires careful handling of CS2 |
| Methylation with methyl iodide | Methyl iodide, sodium ethoxide | Reflux, 4 h | Efficient methylation | Use of toxic methyl iodide |
| Aminomethylation via Mannich reaction | Formaldehyde, amine, triazole intermediate | Reflux in ethanol | Direct introduction of aminomethyl group | Moderate yields, side reactions possible |
| One-pot multi-component Mannich | Triazole derivative, formaldehyde, amine | Reflux, ethanol | Streamlined synthesis | Requires optimization for selectivity |
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
- Alkylation reactions are sensitive to base choice and solvent; ethanol and potassium hydroxide provide good reproducibility.
- Purification by recrystallization from ethanol or ethanol/water mixtures yields high purity product suitable for biological testing.
- Substituent effects on the triazole ring influence antimicrobial activity and should be considered during synthesis planning.
Chemical Reactions Analysis
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts like palladium on carbon.
Scientific Research Applications
Antifungal Properties
Research has shown that derivatives of triazoles exhibit potent antifungal activity. For instance, studies indicate that triazole compounds can inhibit the growth of fungi like Candida albicans and Cryptococcus neoformans, with minimal inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
Case Study : A recent investigation demonstrated that specific modifications to the triazole structure enhanced antifungal efficacy against fluconazole-resistant strains, suggesting that 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine could be a candidate for developing new antifungal therapies .
Antibacterial Activity
Triazole derivatives have also been explored for their antibacterial properties. Compounds similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Research Findings : In vitro studies revealed significant antibacterial activity against E. coli and other pathogens. Molecular docking studies indicated strong binding affinities to bacterial targets, supporting their potential as novel antibiotics .
Fungicides
The compound's triazole moiety is beneficial in agricultural chemistry as it can be utilized in the development of fungicides. Triazoles are known to inhibit ergosterol synthesis in fungi, making them effective in controlling fungal diseases in crops.
Example : The application of triazole-based fungicides has been linked to improved crop yields by effectively managing fungal infections .
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole compounds, including this compound. These properties are crucial for applications in photonics and optoelectronics.
Findings : The research highlighted the potential use of these compounds in developing advanced materials for optical applications due to their favorable nonlinear optical characteristics .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Energetic Materials: Triazole derivatives with tetrazole rings or amino groups (e.g., DATMTDA) show superior detonation properties, but the target compound’s simplicity may favor cost-effective synthesis .
- Pharmaceutical Potential: Aryl-substituted analogs (e.g., fluorobenzyl derivatives) exhibit enhanced bioavailability, suggesting the target compound could be modified for drug discovery .
- Synthetic Flexibility : The use of TEOF and sodium azide in triazole functionalization () indicates viable routes for synthesizing the target compound and its analogs.
Biological Activity
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1860188-16-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 179.18 g/mol. The compound has a unique structure that includes two triazole rings, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied extensively. Key activities include:
Antimicrobial Activity :
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans .
Anticancer Activity :
Studies have pointed to the anticancer potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cell proliferation and angiogenesis . A notable study demonstrated the antiangiogenic activity of similar triazole compounds .
Antioxidant Properties :
Triazole derivatives have also been recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. Recent studies have explored various synthetic routes that enhance yield and purity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer | Exhibits antiangiogenic properties | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to establish potency levels.
Case Study 2: Anticancer Potential
A study focused on the anticancer properties of triazole derivatives found that modifications to the triazole ring significantly enhanced cytotoxicity against several cancer cell lines. The compound was tested in vitro against human cancer cells showing significant inhibition of cell growth compared to controls .
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine, and what reaction conditions optimize yield?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated triazole intermediate with a methyl-triazole derivative under basic conditions (e.g., NaOH or K₂CO₃) can yield the target compound. Microwave-assisted synthesis has been shown to enhance reaction efficiency by reducing time and improving yields (e.g., from 60% to 85% under optimized microwave parameters) . Purification via recrystallization or chromatography (HPLC) is critical to isolate the product from byproducts like unreacted starting materials or tautomers .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns and hydrogen bonding interactions (e.g., NH₂ groups resonate at δ 6.5–7.0 ppm in DMSO-d₆) .
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., planar triazole rings with dihedral angles <5° between substituents) .
- LC/MS and HPLC : Ensure >95% purity by monitoring retention times and mass-to-charge ratios .
- Elemental analysis : Verify stoichiometry (e.g., C:H:N ratios within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data observed in different studies?
Contradictions may arise from:
- Tautomerism : The compound may exist as 1H- or 4H-triazole tautomers, altering binding affinities. Use crystallography or NMR to identify dominant tautomers under experimental conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize NH groups, while protic solvents (e.g., MeOH) may protonate the triazole ring, affecting bioactivity. Standardize solvent systems across studies .
- Assay variability : Validate bioassays using positive controls (e.g., fluconazole for antifungal activity) and replicate experiments across independent labs .
Q. How can computational chemistry aid in predicting the pharmacological potential of this compound?
- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways for functionalizing the triazole core .
- Molecular docking : Simulate interactions with biological targets (e.g., CYP51 for antifungal activity). For example, the triazole’s NH group may form hydrogen bonds with heme iron in fungal lanosterol demethylase .
- ADMET profiling : Predict solubility (LogP ≈ 1.2), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts for mutagenicity) using QSAR models .
Q. What experimental design considerations are critical for studying coordination chemistry applications?
- Ligand design : The NH₂ group acts as a monodentate ligand, while the triazole nitrogen can bind transition metals (e.g., Cu²⁺, Zn²⁺). Use molar ratio experiments (e.g., Job’s plot) to determine stoichiometry .
- Spectroscopic characterization : Monitor UV-Vis shifts (e.g., d-d transitions at 600–700 nm for Cu complexes) and conduct EPR to confirm paramagnetic species .
- Stability studies : Assess ligand-metal complex stability in aqueous buffers (pH 4–10) using cyclic voltammetry .
Methodological Challenges
Q. How can researchers optimize reaction conditions to minimize byproducts like tautomers or dimers?
- Temperature control : Lower temperatures (0–5°C) suppress tautomerization, while higher temperatures (>80°C) favor dimerization. Optimize via DOE (Design of Experiments) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to reduce side reactions .
- In-situ monitoring : Use FT-IR to track reaction progress (e.g., disappearance of C-Cl stretches at 750 cm⁻¹) .
Q. What approaches are recommended for analyzing structure-activity relationships (SAR) in antifungal studies?
- Analog synthesis : Modify substituents (e.g., replace methyl with cyclohexyl) and compare MIC values against Candida spp. .
- Crystallographic data : Correlate triazole planarity with target binding (e.g., planar structures improve fit into CYP51’s active site) .
- Free-energy calculations : Use MM-PBSA to quantify binding energies of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
